
N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a chemical compound with the molecular formula C15H20N2O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicine, food, catalysts, dyes, materials, refineries, electronics, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine typically involves the reaction of quinoline derivatives with diethylamine. One common method involves the use of 8-hydroxyquinoline as a starting material, which is then reacted with diethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different quinoline derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
8-Hydroxyquinoline: A precursor in the synthesis of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Diethylamine: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline moiety with diethylamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
125906-52-7 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N,N-diethyl-2-quinolin-8-yloxyethanamine |
InChI |
InChI=1S/C15H20N2O/c1-3-17(4-2)11-12-18-14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
OCOSLAJULHJDFW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


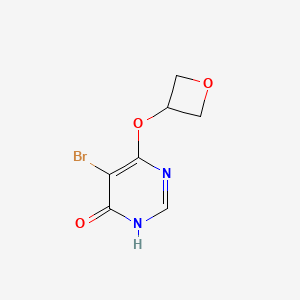
![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)
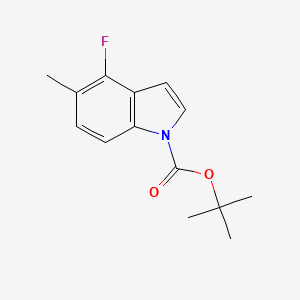
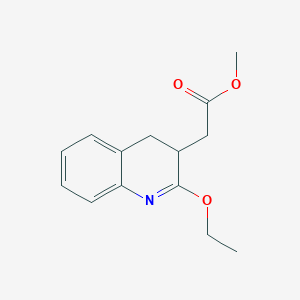

![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
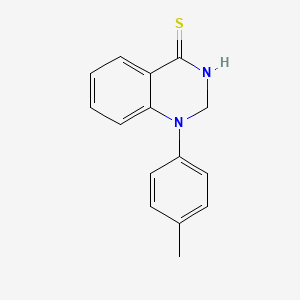
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)

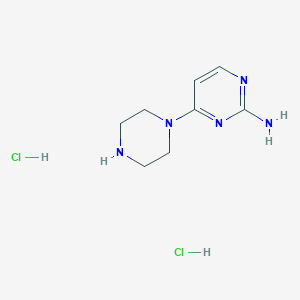
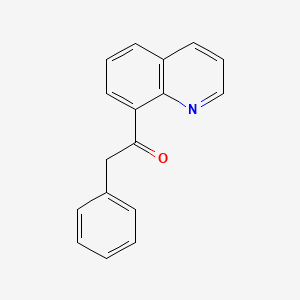
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
